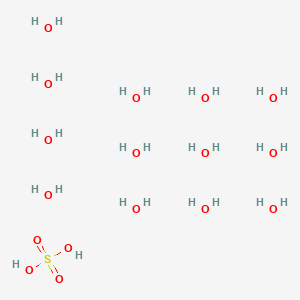
Sulfuric acid;tridecahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid;tridecahydrate is a unique form of sulfuric acid that includes thirteen molecules of water for each molecule of sulfuric acid. This compound is a hydrate of sulfuric acid, which is a highly corrosive and strong mineral acid with the molecular formula H₂SO₄. Sulfuric acid is widely used in various industrial processes, including the production of fertilizers, chemicals, and in petroleum refining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfuric acid;tridecahydrate can be synthesized by carefully controlling the hydration process of sulfuric acid. The process involves the gradual addition of water to concentrated sulfuric acid under controlled conditions to prevent excessive heat generation and splattering. The reaction is highly exothermic, and proper cooling is essential to manage the temperature.
Industrial Production Methods
Industrial production of sulfuric acid typically involves the contact process, which includes the following steps:
Sulfur Burning: Sulfur is burned in the presence of oxygen to produce sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: Sulfur dioxide is then oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.
Formation of Sulfuric Acid: Sulfur trioxide is absorbed in water to form sulfuric acid. .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid;tridecahydrate undergoes various chemical reactions, including:
Oxidation: Sulfuric acid acts as a strong oxidizing agent, reacting with metals and non-metals to form corresponding oxides and sulfates.
Dehydration: It can dehydrate organic compounds, such as carbohydrates, by removing water molecules.
Substitution: Sulfuric acid can participate in substitution reactions, where it replaces other functional groups in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Metals: Reacts with metals like zinc and iron to produce hydrogen gas and metal sulfates.
Organic Compounds: Dehydrates sugars and other organic compounds, forming carbon and water.
Bases: Reacts with bases to form corresponding sulfates and water
Major Products
The major products formed from reactions with this compound include:
Metal Sulfates: Formed from reactions with metals.
Carbon and Water: Formed from dehydration of organic compounds.
Hydrogen Gas: Produced when reacting with metals
Applications De Recherche Scientifique
Sulfuric acid;tridecahydrate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a dehydrating agent.
Medicine: Utilized in the synthesis of pharmaceuticals and in analytical chemistry.
Industry: Widely used in the production of fertilizers, dyes, detergents, and in petroleum refining .
Mécanisme D'action
The mechanism of action of sulfuric acid;tridecahydrate involves its strong acidic and dehydrating properties. It acts by donating protons (H⁺ ions) and forming sulfate ions (SO₄²⁻) in aqueous solutions. The compound can break down complex molecules by removing water and facilitating various chemical reactions. Its molecular targets include organic compounds, metals, and bases, where it induces oxidation, dehydration, and substitution reactions .
Comparaison Avec Des Composés Similaires
Sulfuric acid;tridecahydrate can be compared with other hydrates and strong acids, such as:
Sulfuric Acid (H₂SO₄): The anhydrous form of sulfuric acid, which is more concentrated and has different physical properties.
Sulfurous Acid (H₂SO₃): A weaker acid with different reactivity and applications.
Perchloric Acid (HClO₄): A strong acid with similar oxidizing properties but different chemical behavior.
Nitric Acid (HNO₃): Another strong acid used in similar industrial applications but with distinct reactivity .
This compound is unique due to its specific hydration state, which influences its physical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
500194-42-3 |
|---|---|
Formule moléculaire |
H28O17S |
Poids moléculaire |
332.28 g/mol |
Nom IUPAC |
sulfuric acid;tridecahydrate |
InChI |
InChI=1S/H2O4S.13H2O/c1-5(2,3)4;;;;;;;;;;;;;/h(H2,1,2,3,4);13*1H2 |
Clé InChI |
MSRGOHLAPSTHQS-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


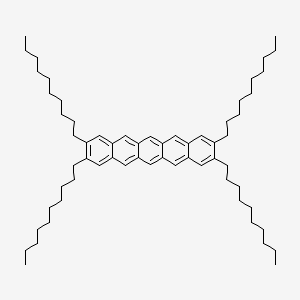
![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
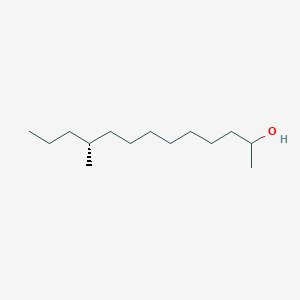
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
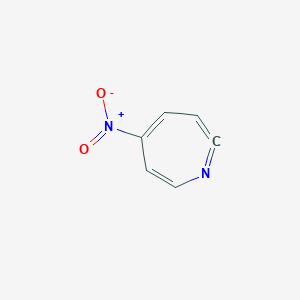
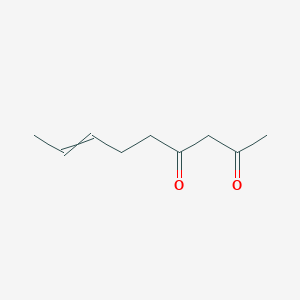
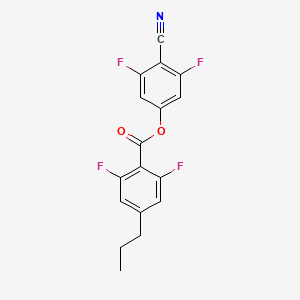
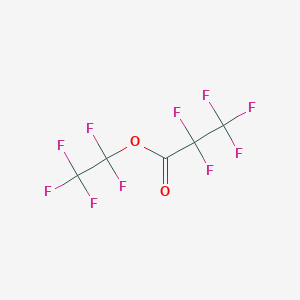
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
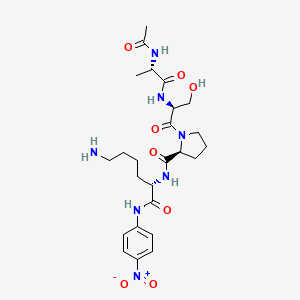
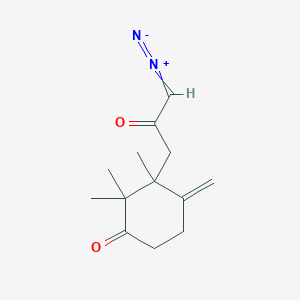
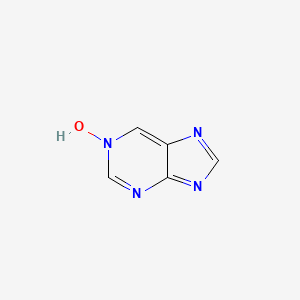
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
